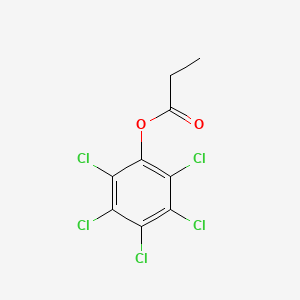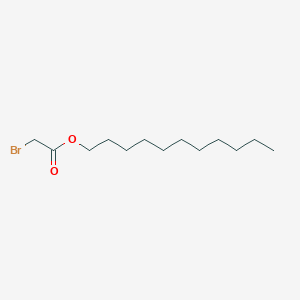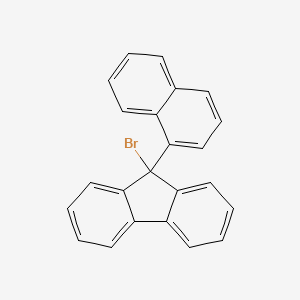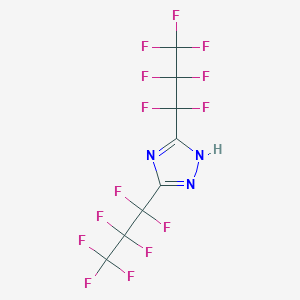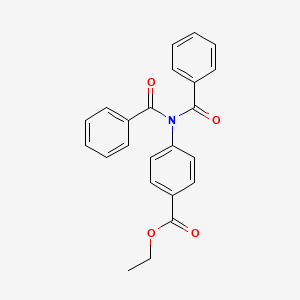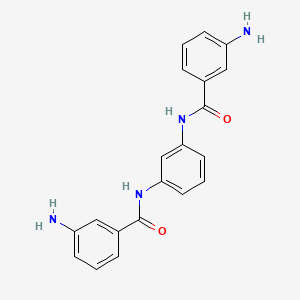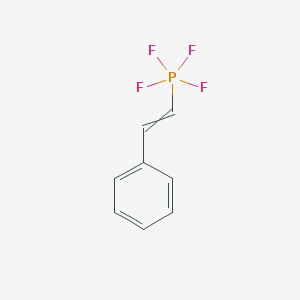
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a tetrafluorophosphorane group attached to a 2-phenylethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of a phosphonium salt with a strong base to generate a phosphorus ylide, which then reacts with a suitable electrophile. One common method is the Wittig reaction, where the phosphorus ylide is generated in situ and reacted with an aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale Wittig reactions and the handling of phosphorus ylides can be applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The tetrafluorophosphorane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Wissenschaftliche Forschungsanwendungen
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane involves the formation of a phosphorus ylide, which acts as a nucleophile and attacks electrophilic centers in target molecules. This leads to the formation of new carbon-phosphorus bonds and the subsequent generation of the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-9-(2-phenylethenyl)anthracene: A similar compound used in organic synthesis via the Wittig reaction.
2-(2-Phenylethyl)chromone Derivatives: Compounds with similar structural features and applications in organic synthesis
Uniqueness
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane is unique due to the presence of the tetrafluorophosphorane group, which imparts distinct reactivity and stability compared to other organophosphorus compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
710-05-4 |
|---|---|
Molekularformel |
C8H7F4P |
Molekulargewicht |
210.11 g/mol |
IUPAC-Name |
tetrafluoro(2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C8H7F4P/c9-13(10,11,12)7-6-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
KHSGONDCSVYMGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CP(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


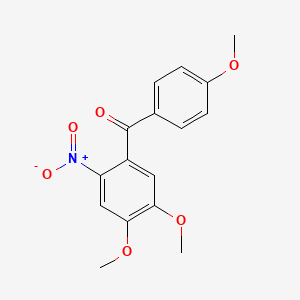
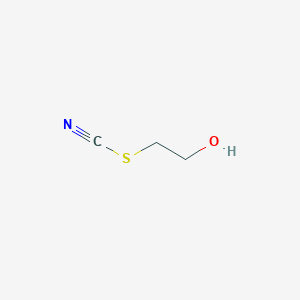
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
